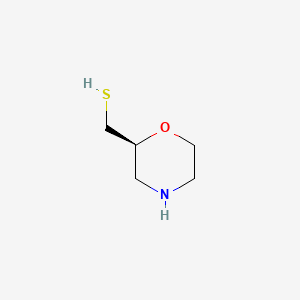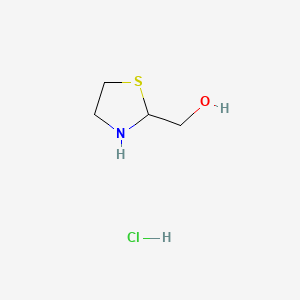
(1,3-Thiazolidin-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Thiazolidin-2-yl)methanol hydrochloride is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-2-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with formaldehyde and an appropriate aldehyde under acidic conditions. This reaction forms the thiazolidine ring, which is then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, solvent-free synthesis, and the use of reusable catalysts are commonly used to achieve efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Thiazolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to convert the thiazolidine ring into more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(1,3-Thiazolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1,3-Thiazolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells .
Comparación Con Compuestos Similares
Thiazolidine: A parent compound with a similar ring structure but lacking the methanol group.
Thiazolidinone: Contains a carbonyl group at the second position, offering different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C4H10ClNOS |
|---|---|
Peso molecular |
155.65 g/mol |
Nombre IUPAC |
1,3-thiazolidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c6-3-4-5-1-2-7-4;/h4-6H,1-3H2;1H |
Clave InChI |
VFFRRLNQEYTWBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


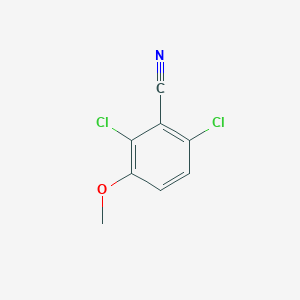
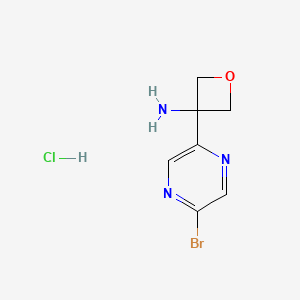
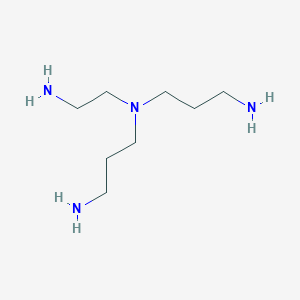


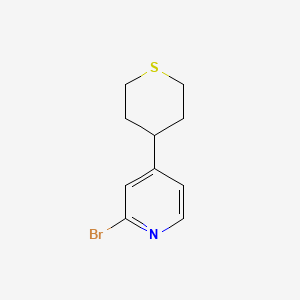
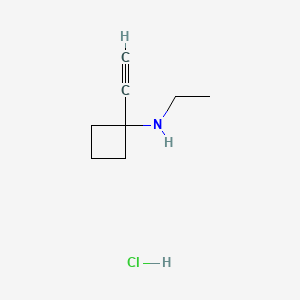
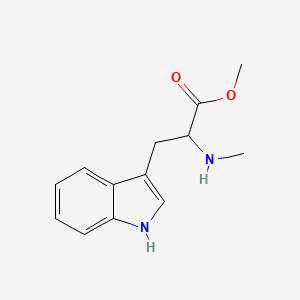

![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)

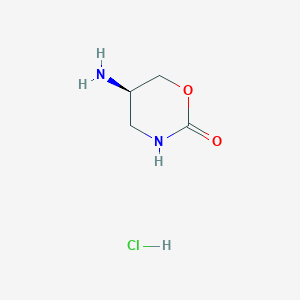
![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
